molecular formula C18H15N3OS2 B2773085 2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 941880-74-6

2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B2773085
CAS No.: 941880-74-6
M. Wt: 353.46
InChI Key: WXGYLBWKJFZJMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex organic compound that belongs to the thiazolo[4,5-d]pyridazine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with additional substituents such as a methyl group, a phenylethyl group, and a thiophene ring

Properties

IUPAC Name

2-methyl-5-(1-phenylethyl)-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-11(13-7-4-3-5-8-13)21-18(22)16-17(24-12(2)19-16)15(20-21)14-9-6-10-23-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGYLBWKJFZJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)C(C)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Knoevenagel condensation between aldehydes and 2-methyl-thiazolo[4,5-b]pyrazines has been reported to proceed smoothly, despite minor structural differences from benzothiazoles . This method can be adapted to synthesize the target compound by selecting suitable aldehyde and pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is unique due to its specific substituents and fused ring structure, which confer distinct chemical properties and potential applications. Its combination of a thiazole ring, pyridazine ring, and thiophene ring makes it a versatile compound for various research and industrial applications.

Biological Activity

2-Methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C18H15N3OS2
  • Molecular Weight : 353.4612 g/mol
  • IUPAC Name : 2-methyl-5-[(1R)-1-phenylethyl]-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
  • SMILES : CC(c1ccccc1)n4nc(c2cccs2)c3sc(C)nc3c4=O
  • InChIKey : WXGYLBWKJFZJMO-LLVKDONJSA-N

The compound's biological activity is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that it can modulate various biochemical processes by interacting with enzymes or receptors involved in cellular signaling pathways. The exact mechanisms remain under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor progression or inflammation.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular responses.

Antitumor Activity

Several studies have highlighted the potential antitumor properties of this compound. For instance:

  • In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines including KB (human oral epidermoid carcinoma), DLD (human colon adenocarcinoma), and HepG2 (human liver carcinoma) cells. The structure–activity relationship (SAR) analysis indicated that modifications in the side chains could enhance its potency against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In a study assessing its effectiveness against various pathogens, it showed notable activity against Staphylococcus aureus and Candida albicans. These findings suggest that it may serve as a potential lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Shen et al. (2011)Reported potent antitumor activity against multiple human tumor cell lines with SAR indicating structural modifications enhance biological efficacy .
Research on Antimicrobial PropertiesDemonstrated effectiveness against common pathogens with potential applications in treating infections .

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of 2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. NMR identifies substituent connectivity and aromatic proton environments, while HRMS confirms the molecular formula. X-ray crystallography can resolve ambiguities in stereochemistry or regioselectivity for crystalline derivatives .

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

Optimize reaction conditions using polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., bases like K₂CO₃ or acids like p-TsOH). Microwave-assisted synthesis reduces reaction times and improves yields compared to conventional reflux . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity .

Advanced Research Questions

Q. What reaction mechanisms underlie the formation of the thiazolo[4,5-d]pyridazinone core?

The core forms via cyclocondensation of thioamide intermediates with α,β-unsaturated carbonyl compounds. Key steps include nucleophilic attack of sulfur on electrophilic carbons, followed by intramolecular cyclization. Computational modeling (DFT) can validate proposed intermediates and transition states .

Q. How do structural modifications (e.g., thiophen-2-yl vs. furan-2-yl substituents) influence bioactivity?

Replace the thiophene ring with other heterocycles (e.g., furan, pyrazole) and evaluate activity via in vitro assays (e.g., antimicrobial MIC tests, kinase inhibition). Comparative studies show that electron-rich substituents enhance π-π stacking with target proteins, improving binding affinity .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Use orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) to validate target engagement. Cross-reference crystallographic data (e.g., Protein Data Bank) to confirm binding modes. Meta-analyses of SAR datasets can identify confounding variables like solvent effects .

Q. How can stability under physiological conditions be assessed for in vivo studies?

Conduct pH-dependent stability assays (pH 1–10, 37°C) monitored by HPLC. Simulated gastric fluid (pH 1.2) and plasma (pH 7.4) stability tests predict oral bioavailability. Lyophilization or formulation with cyclodextrins improves shelf life .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

Adopt split-plot factorial designs: vary substituents (e.g., alkyl chains, aryl groups) systematically while controlling reaction conditions. Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Methodological Case Studies

3.1 Case Study: Reconciling Discrepancies in Anticancer Activity
Two studies reported conflicting IC₅₀ values (10 µM vs. 50 µM) against breast cancer cells. Resolution involved:

  • Re-testing under standardized conditions (e.g., serum-free media, 48-hour exposure).
  • Validating cell viability via ATP-based luminescence and apoptosis markers (Annexin V/PI).
  • Identifying batch variability in compound purity as the primary confounding factor .

3.2 Case Study: Enhancing Solubility for Pharmacokinetic Studies
Poor aqueous solubility hindered in vivo testing. Solutions included:

  • Co-solvent systems (PEG-400/water).
  • Nanocrystal formulation via antisolvent precipitation.
  • Pharmacokinetic profiling in rats showed a 3-fold increase in AUC compared to free compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.